BI-4464 -

BI-4464

Catalog Number: EVT-261876
CAS Number:
Molecular Formula: C28H28F3N5O4
Molecular Weight: 555.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-4464 is a novel highly selective ATP competitive inhibitor of PTK2/FAK.
Overview

BI-4464 is a small molecule compound primarily recognized for its role as a selective inhibitor of focal adhesion kinase. This compound has garnered attention in the field of targeted protein degradation, particularly within the context of cancer therapy. Its unique mechanism of action and structural properties have positioned it as a significant player in the development of proteolysis-targeting chimeras.

Source and Classification

BI-4464 was developed as part of ongoing research into inhibitors of focal adhesion kinase, which is implicated in various cellular processes including migration, proliferation, and survival. The compound is classified under small-molecule inhibitors and is utilized in the study of targeted protein degradation mechanisms, particularly through the use of proteolysis-targeting chimeras.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-4464 involves several key steps that utilize standard organic chemistry techniques. The initial step includes aromatic nucleophilic substitution, where 4-chloropyrimidine reacts with 7-hydroxy-2,3-dihydroindan-1-one to produce a carboxylic acid intermediate. This intermediate is then subjected to amide coupling with polyethylene glycol-based linkers, which are crucial for enhancing the compound's solubility and facilitating its interaction with E3 ligases in the context of targeted degradation strategies.

The synthesis process has been optimized to ensure high yield and purity, utilizing various analytical techniques such as high-performance liquid chromatography for purification and characterization.

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-4464 has been elucidated through X-ray crystallography, revealing a complex arrangement that includes a trifluoroaminopyrimidine moiety and a dihydroindenone component. The binding interactions involve hydrogen bonds between the trifluoroaminopyrimidine and specific residues within the active site of focal adhesion kinase, notably cysteine 502 and aspartic acid 564.

The three-dimensional structure can be referenced with the Protein Data Bank ID 6I8Z, providing detailed insights into its spatial conformation and interaction dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

BI-4464 undergoes specific chemical reactions that facilitate its role as a targeted protein degrader. The compound primarily functions by forming a ternary complex with its target protein (focal adhesion kinase) and an E3 ligase. This complex formation is critical for ubiquitination, where ubiquitin molecules are attached to lysine residues on the target protein, marking it for proteasomal degradation.

The efficiency of this process can be influenced by various factors including linker composition and length, which modulate the spatial orientation necessary for effective interaction between the components involved in ubiquitination.

Mechanism of Action

Process and Data

The mechanism of action for BI-4464 centers around its ability to recruit E3 ligases to target proteins via the formation of PROTACs (proteolysis-targeting chimeras). Upon binding to focal adhesion kinase, BI-4464 facilitates the transfer of ubiquitin from E2 ligases to the target protein. This process leads to polyubiquitination, ultimately directing the tagged protein to the 26S proteasome for degradation.

This mechanism not only reduces levels of focal adhesion kinase but also has implications for altering downstream signaling pathways involved in cancer progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-4464 exhibits several notable physical and chemical properties:

These properties are essential for its application in biological assays and therapeutic contexts.

Applications

Scientific Uses

BI-4464 is primarily utilized in cancer research as a tool for studying targeted protein degradation mechanisms. Its applications include:

  • Development of PROTACs: Serving as a ligand for focal adhesion kinase in PROTAC formulations aimed at degrading oncoproteins.
  • Cellular Studies: Investigating cellular pathways influenced by focal adhesion kinase activity.
  • Therapeutic Development: Potential use in developing novel cancer therapies that exploit targeted degradation pathways.
Introduction to Focal Adhesion Kinase (FAK) and BI-4464

FAK as a Non-Receptor Tyrosine Kinase in Cancer Pathogenesis

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a cytoplasmic tyrosine kinase overexpressed and hyperactivated in diverse solid tumors. Its expression correlates with advanced disease stages, metastasis, and poor clinical outcomes. FAK integrates signals from integrins, growth factor receptors, and cytokine receptors to drive oncogenic processes, including:

  • Tumor cell survival: FAK suppresses apoptosis via PI3K/AKT and RAS/RAF/MEK/ERK pathways [3] [7].
  • Metastasis: By regulating focal adhesion turnover and cytoskeletal dynamics, FAK enhances cell motility and invasion [6].
  • Tumor microenvironment (TME) modulation: FAK facilitates angiogenesis, immune evasion, and fibroblast activation [7] [9].

Table 1: FAK Overexpression in Human Cancers

Tumor TypeOverexpression FrequencyClinical Association
Hepatocellular Carcinoma>80%Metastasis, drug resistance
Breast Cancer25–77%Reduced survival, stemness
Small-Cell Lung Cancer59%High metastatic potential
Ovarian Cancer68%Advanced stage, peritoneal spread

Data compiled from immunohistochemical analyses [6] [3].

Structural and Functional Domains of FAK (FERM, Kinase, FAT)

FAK’s multidomain architecture enables both enzymatic and scaffolding functions:

  • FERM Domain (N-terminal):
  • Comprises F1, F2, and F3 subdomains.
  • Mediates protein-protein interactions (e.g., p53, Mdm2) and nuclear translocation [7] [9].
  • Autophosphorylation at Y397 creates a Src-binding site, initiating kinase activation [3].
  • Kinase Domain (Central):
  • Catalyzes tyrosine phosphorylation (e.g., Y576/Y577 in the activation loop).
  • Binds ATP competitively, making it a prime target for inhibitors like BI-4464 [8] [10].
  • FAT Domain (C-terminal):
  • Anchors FAK to focal adhesions via paxillin/talin.
  • Regulates adhesion disassembly via Y925 phosphorylation and GRB2 recruitment [3] [6].

Table 2: Functional Roles of FAK Domains

DomainKey Structural FeaturesBiological Functions
FERMF1/F2 (p53 binding), F3 (Mdm2)Scaffolding, nuclear signaling, autoinhibition
KinaseATP-binding pocket, Y576/Y577Catalytic activity, downstream pathway activation
FATHelical bundle, PRRsFocal adhesion targeting, mechanosignaling

Rationale for Targeting FAK in Oncology: Kinase-Dependent and Scaffolding Roles

FAK inhibition offers dual therapeutic strategies:

  • Kinase-Dependent Roles:
  • ATP-competitive inhibitors block catalytic activity, suppressing PI3K/AKT/mTOR and RAS/ERK pathways. This reduces tumor proliferation and angiogenesis [3] [8].
  • Scaffolding Roles:
  • Kinase-independent functions involve protein interactions (e.g., p53 degradation via FERM-Mdm2 binding). Scaffold disruption impairs survival signaling and immune evasion [7] [9].
  • PROTAC Applications:
  • BI-4464 serves as a warhead in proteolysis-targeting chimeras (PROTACs) like BI-3663, which degrade FAK via E3 ubiquitin ligases. Intriguingly, PROTAC-mediated degradation did not fully phenocopy genetic FAK depletion in hepatocellular carcinoma, suggesting context-dependent roles of FAK’s scaffolding functions [5].

BI-4464: Discovery and Classification as a Selective ATP-Competitive Inhibitor

BI-4464 emerged from rational drug design efforts to develop potent, selective FAK inhibitors:

  • Chemical Properties:
  • Molecular weight: 555.55 g/mol
  • Formula: C₂₈H₂₈F₃N₅O₄
  • CAS No.: 1227948-02-8 [1] [4].
  • Mechanism of Action:
  • ATP-competitive inhibitor with IC₅₀ = 17 nM against FAK kinase activity.
  • Crystal structure (PDB: 6I8Z) reveals binding to the FAK kinase domain:
  • Forms hydrogen bonds with Cys502 in the hinge region.
  • Trifluoromethyl group occupies a hydrophobic pocket near Met499 [10].
  • Preclinical Efficacy:
  • Inhibits HCC cell proliferation (pIC₅₀ ≈ 5) by suppressing PTK2 signaling [1] [5].
  • Blocks aberrant endothelial cell activation (IC₅₀ ≈ 0.9 μM) in Ebola virus models by reducing ICAM-1 upregulation [1].
  • Selectivity Profile:
  • >100-fold selectivity for FAK over Pyk2 (a FAK paralog) [4].
  • Minimal off-target effects in kinase panels, attributed to its unique U-shaped binding conformation [8] [10].

Properties

Product Name

BI-4464

IUPAC Name

3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C28H28F3N5O4

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35)

InChI Key

QUSSZSMDFABHLI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC

Solubility

Soluble in DMSO

Synonyms

BI-4464; BI 4464; BI4464

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.